magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide is a compound that combines magnesium with an organic amine and bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide typically involves the reaction of magnesium metal with N-ethyl-N-(phenylmethyl)ethanamine and bromide. This reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the magnesium from reacting with water. The reaction is initiated by adding a small amount of iodine to activate the magnesium surface.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Reduction Reactions: Reduces certain organic compounds to their corresponding alcohols or amines.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid to form secondary and tertiary alcohols.
Halides: Substitutes halides in organic compounds under mild conditions.
Reducing Agents: Often used with reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Amines: Produced from the reduction of nitro compounds or nitriles.
Substituted Organic Compounds: Resulting from substitution reactions with halides.
Scientific Research Applications
Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of novel materials with specific properties.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide involves the formation of a Grignard reagent, which is a highly reactive nucleophile. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom plays a crucial role in stabilizing the intermediate species formed during the reaction.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;N-methyl-N-(phenylmethyl)ethanamine;bromide
- Magnesium;N-ethyl-N-(phenylmethyl)propanamine;bromide
- Magnesium;N-ethyl-N-(phenylmethyl)butanamine;bromide
Uniqueness
Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide is unique due to its specific combination of magnesium, an organic amine, and bromide. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Properties
Molecular Formula |
C11H16BrMgN |
---|---|
Molecular Weight |
266.46 g/mol |
IUPAC Name |
magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide |
InChI |
InChI=1S/C11H16N.BrH.Mg/c1-3-12(4-2)10-11-8-6-5-7-9-11;;/h5-6,8-9H,3-4,10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
WBSKDMMVDGGAEZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)CC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.